molecular formula C26H18O B15174595 6,15-Dihydrohexacen-6-OL CAS No. 919272-96-1

6,15-Dihydrohexacen-6-OL

Cat. No.: B15174595
CAS No.: 919272-96-1
M. Wt: 346.4 g/mol
InChI Key: ZDBGBJCGRFZFGJ-UHFFFAOYSA-N
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Description

6,15-Dihydrohexacen-6-OL is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by its unique structure, which includes multiple fused benzene rings and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,15-Dihydrohexacen-6-OL typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as hexacene derivatives can undergo cyclization in the presence of strong acids or bases to form the desired polycyclic structure. The hydroxyl group can be introduced through subsequent oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 6,15-Dihydrohexacen-6-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

6,15-Dihydrohexacen-6-OL has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 6,15-Dihydrohexacen-6-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity to specific targets. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 6,13-Dihydropentacen-6-OL
  • 6,6-Dimethylhept-1-en-4-yn-3-ol
  • 1,6-Hexanediol

Comparison: 6,15-Dihydrohexacen-6-OL is unique due to its extended polycyclic structure and the presence of a hydroxyl group. Compared to similar compounds, it exhibits distinct chemical reactivity and potential applications. For instance, 6,13-Dihydropentacen-6-OL has a shorter polycyclic structure, which may result in different chemical properties and applications. Similarly, 6,6-Dimethylhept-1-en-4-yn-3-ol and 1,6-Hexanediol have different functional groups and structural features, leading to variations in their reactivity and uses.

Properties

CAS No.

919272-96-1

Molecular Formula

C26H18O

Molecular Weight

346.4 g/mol

IUPAC Name

6,15-dihydrohexacen-6-ol

InChI

InChI=1S/C26H18O/c27-26-24-14-19-8-4-3-7-18(19)11-22(24)13-23-12-20-9-16-5-1-2-6-17(16)10-21(20)15-25(23)26/h1-12,14-15,26-27H,13H2

InChI Key

ZDBGBJCGRFZFGJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=CC=CC=C3C=C2C(C4=CC5=CC6=CC=CC=C6C=C5C=C41)O

Origin of Product

United States

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